molecular formula C14H13NO3 B11869194 Methyl 6-(phenoxymethyl)picolinate CAS No. 933791-31-2

Methyl 6-(phenoxymethyl)picolinate

Cat. No.: B11869194
CAS No.: 933791-31-2
M. Wt: 243.26 g/mol
InChI Key: FXHOSKBSIFZOQM-UHFFFAOYSA-N
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Description

Methyl 6-(phenoxymethyl)picolinate: is an organic compound with the molecular formula C15H15NO3 It is a derivative of picolinic acid, where the carboxylic acid group is esterified with methanol, and a phenoxymethyl group is attached to the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(phenoxymethyl)picolinate typically involves the esterification of 6-(phenoxymethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 6-(phenoxymethyl)picolinate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: Methyl 6-(phenoxymethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving picolinic acid derivatives.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 6-(phenoxymethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • Methyl 6-(phenylmethyl)picolinate
  • Methyl 6-(methoxymethyl)picolinate
  • Methyl 6-(chloromethyl)picolinate

Comparison: Methyl 6-(phenoxymethyl)picolinate is unique due to the presence of the phenoxymethyl group, which can influence its reactivity and binding properties. Compared to Methyl 6-(phenylmethyl)picolinate, the phenoxy group introduces additional electronic and steric effects, potentially enhancing its biological activity. Methyl 6-(methoxymethyl)picolinate and Methyl 6-(chloromethyl)picolinate differ in their substituents, which can affect their chemical reactivity and applications.

Properties

CAS No.

933791-31-2

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 6-(phenoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

FXHOSKBSIFZOQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2

Origin of Product

United States

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